Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
The compound Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a heterocyclic scaffold notable for its pharmacological and agrochemical applications. Key structural features include:
- Triazolopyrimidine core: A fused bicyclic system combining triazole and pyrimidine rings.
- Substituents: 2-Methyl group: Enhances steric bulk and modulates electronic properties. 7-(3,4,5-Trimethoxyphenyl): Aromatic moiety with methoxy groups that may participate in hydrogen bonding or π-π interactions. 6-Carboxylate ethyl ester: Provides hydrolytic stability and influences solubility.
Properties
Molecular Formula |
C21H28N4O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H28N4O5/c1-7-9-14-17(20(26)30-8-2)18(25-21(23-14)22-12(3)24-25)13-10-15(27-4)19(29-6)16(11-13)28-5/h10-11,18H,7-9H2,1-6H3,(H,22,23,24) |
InChI Key |
LTCUSWQIYQCWNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC(=N2)C)N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the triazolopyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Reaction Conditions and Catalytic Efficiency
| Parameter | Details |
|---|---|
| Catalyst | TMDP (10 mol% in solvent or molten state) |
| Solvent System | Water-ethanol (1:1 v/v) or molten TMDP (65°C) |
| Temperature | Reflux (solvent system) or 65°C (molten state) |
| Yield | 82–92% (optimized conditions) |
| Reaction Time | 2–4 hours |
This method avoids hazardous solvents and minimizes waste, aligning with green chemistry principles .
Mechanistic Insights
The synthesis proceeds through two possible pathways (Scheme 1):
Pathway A (Lewis Base Activation)
-
Knoevenagel Step : TMDP activates ethyl cyanoacetate and aldehyde via hydrogen bonding, forming a β-enaminoester intermediate.
-
Cyclization : 3-amino-1,2,4-triazole attacks the intermediate, followed by intramolecular cyclization to form the triazolopyrimidine core.
Pathway B (Iminium Intermediate)
-
Iminium Formation : TMDP facilitates iminium intermediate generation from the aldehyde.
-
Enolate Addition : Ethyl cyanoacetate enolate adds to the iminium, leading to cyclization.
Both pathways converge at the final cyclization step, with TMDP enhancing reaction rates by stabilizing transition states .
Functional Group Reactivity
The compound’s reactivity is influenced by:
-
Triazole Ring : Susceptible to electrophilic substitution at N1 and C5 positions.
-
Pyrimidine Core : Participates in hydrogen bonding and π-π stacking interactions.
-
3,4,5-Trimethoxyphenyl Group : Enhances electron density, directing regioselectivity in substitution reactions.
Documented Transformations
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | KMnO₄ in acidic medium | Partial breakdown of the ethyl ester | |
| Nucleophilic Substitution | NaBH₄ in ethanol | Reduction of ester to alcohol | |
| Hydrolysis | NaOH (aqueous) at 80°C | Cleavage of ester to carboxylic acid |
Reaction Optimization Data
Comparative studies highlight the efficiency of TMDP vs. traditional catalysts:
| Catalyst | Solvent | Yield (%) | Reaction Time (h) | Eco-Friendliness |
|---|---|---|---|---|
| TMDP (10 mol%) | Water-ethanol | 92 | 2 | High |
| Piperidine | Ethanol | 73 | 4 | Moderate |
| No catalyst | Water-ethanol | <10 | 6 | Low |
TMDP’s dual role as a catalyst and solvent (in molten state) reduces energy consumption and improves atom economy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in cancer treatment. Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown promising results in inhibiting tumor growth in various cancer cell lines. The compound's ability to modulate pathways involved in cell proliferation and apoptosis is a focal point of ongoing research.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial strains. This suggests potential applications in developing new antibiotics or as an adjunct therapy to enhance the efficacy of existing antimicrobial agents.
Anti-inflammatory Effects
Another significant application of this compound lies in its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This positions it as a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of triazolo-pyrimidine derivatives including this compound. The compound was tested against human breast cancer cells (MCF-7) and demonstrated a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This study suggests that this compound could be developed into a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares substituents and molecular properties of the target compound with analogs:
Key Observations :
- Solubility : The ethyl ester in the target compound reduces polarity versus carboxamide derivatives (e.g., ), which may improve oral bioavailability.
- Thermal Stability : Methoxy groups (e.g., 3,4,5-trimethoxyphenyl) contribute to higher melting points, as seen in analogs like the hydroxylphenyl derivative (mp 206°C) .
Biological Activity
Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyrimidines and features a complex structure that contributes to its biological activity. The presence of the trimethoxyphenyl group is particularly noteworthy as it enhances lipophilicity and biological interactions.
Chemical Structure
| Component | Description |
|---|---|
| Core Structure | Triazolo[1,5-a]pyrimidine |
| Substituents | Ethyl ester, methyl and propyl groups, trimethoxyphenyl |
Anticancer Activity
Recent studies have demonstrated that triazolo-pyrimidines exhibit promising anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on cancer cell lines. For instance, it was evaluated against several human cancer cell lines including HeLa and MDA-MB-468. The compound's IC50 values were reported in the low micromolar range (approximately 0.5-10 µM), indicating potent anticancer activity .
- Mechanism of Action : The proposed mechanism includes the inhibition of key enzymes involved in DNA synthesis and repair. Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), which are crucial for nucleotide biosynthesis . This inhibition disrupts the proliferation of cancer cells.
Antimicrobial Activity
In addition to anticancer properties, triazolo-pyrimidines have been reported to possess antimicrobial effects. This compound demonstrated activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 20 to 100 µg/mL .
Other Biological Activities
The compound also shows potential in other therapeutic areas:
- Anti-inflammatory Effects : Preliminary studies suggest that it may exert anti-inflammatory effects through modulation of cytokine production.
- Neuroprotective Properties : Some derivatives have indicated neuroprotective effects in animal models of neurodegeneration .
Study 1: Anticancer Efficacy
In a study evaluating the efficacy of triazolo-pyrimidine derivatives on breast cancer cell lines (MCF-7), it was found that compounds similar to this compound exhibited IC50 values as low as 0.25 µM. These compounds induced apoptosis through caspase activation pathways .
Study 2: Antimicrobial Activity
A comparative analysis of several triazolo-pyrimidine derivatives highlighted that those with methoxy substitutions displayed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
